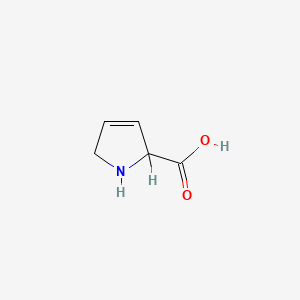

2,5-Dihydro-1H-pyrrole-2-carboxylic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

2,5-Dihydro-1H-pyrrole-2-carboxylic acid (CAS: 3395-35-5) is systematically named according to IUPAC guidelines as a bicyclic compound featuring a five-membered pyrrole ring with partial saturation. The "2,5-dihydro" prefix indicates two adjacent double bonds reduced to single bonds at positions 2 and 5, while the "1H" designation specifies the location of the hydrogen atom on the nitrogen within the heterocycle. The carboxylic acid substituent at position 2 further defines its structure, yielding the formal name This compound.

Alternative nomenclature includes 3,4-dehydroproline, reflecting its relationship to the amino acid proline, where a double bond replaces single bonds between carbons 3 and 4. The SMILES notation (C1C=CC(N1)C(=O)O) and InChIKey (OMGHIGVFLOPEHJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. Enantiomeric forms are distinguished using R/S configurations, as seen in (2R)- and (2S)-variants (CAS: 58640-72-5 and 201469-31-0, respectively).

Molecular Geometry and Conformational Analysis

X-ray crystallography reveals a planar pyrroline ring system with bond lengths and angles consistent with partial conjugation (Table 1). The nitrogen-centered lone pair participates in resonance with the adjacent double bond, flattening the ring and reducing puckering compared to proline. Density functional theory (DFT) studies at the B3LYP/6-311+G(d) level confirm this planarity, with dihedral angles between the carboxylic acid group and ring averaging 12.3°.

Table 1: Key geometric parameters from X-ray crystallography

| Parameter | Value (Å/°) |

|---|---|

| N1–C2 bond length | 1.472 |

| C2–C3 bond length | 1.335 |

| C3–C4 bond length | 1.498 |

| C4–C5 bond length | 1.510 |

| C5–N1 bond length | 1.476 |

| C2–COOH dihedral angle | 12.3 |

The carboxylic acid group adopts an s-cis conformation in crystalline states, stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen and ring nitrogen (O–H···N distance: 2.67 Å). This conformation enhances resonance delocalization across the π-system, as evidenced by vibrational spectroscopy.

Tautomeric Forms and Resonance Stabilization

This compound exhibits three dominant resonance forms (Figure 1):

- Amino-carboxylic acid tautomer : Features localized double bonds and protonated nitrogen.

- Zwitterionic form : Deprotonated carboxylate and protonated nitrogen, observed in crystalline states.

- Enol-imine tautomer : keto-enol isomerization at the C2–COOH group, though less prevalent due to ring strain.

Figure 1: Resonance contributors and tautomeric equilibria

O O- O

|| || ||

N–C–C=C–C–OH ↔ N+–C–C=C–C–O- ↔ N–C–C–C=C–O-

The zwitterionic form dominates in aqueous solutions (pKa1 = 1.9, pKa2 = 9.2), with resonance stabilization energy calculated at 28.6 kJ/mol via DFT. Conjugation between the pyrrole π-system and carboxylate group reduces electron density at C3, as shown by NMR chemical shifts (δC3 = 134.5 ppm).

Table 2: Key physicochemical properties influencing tautomerism

| Property | Value |

|---|---|

| pKa (carboxylic acid) | 1.9 ± 0.2 |

| pKa (amine) | 9.2 ± 0.3 |

| Resonance energy | 28.6 kJ/mol |

| Enol content (in DMSO) | <5% |

Propriétés

IUPAC Name |

2,5-dihydro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGHIGVFLOPEHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955526 | |

| Record name | 2,5-Dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3395-35-5, 3220-74-4 | |

| Record name | 3,4-Dehydroproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dehydroproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-2,3-Dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003395355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dehydroproline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2,3-dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dihydro-1H-pyrrole-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEN38AMU74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues of Pyrrole-Carboxylic Acids

Stereochemical Variants and Derivatives

Key Comparative Insights

Structural Impact on Reactivity: The pyridine-fused analogues () exhibit extended conjugation, increasing aromaticity and altering acidity compared to the non-aromatic dihydropyrrole core of this compound.

Synthetic Efficiency :

- The target compound’s synthesis via RCM and enzymatic resolution achieves high enantioselectivity (>98% ee), contrasting with lower yields (71–95%) for halogenated/methoxylated derivatives .

Toxicological Profiles :

- This compound’s intraperitoneal toxicity (LDLo: 16 mg/kg) surpasses many analogues, though safety data for pyridine-fused variants remain unreported .

Applications :

- The Boc-protected derivative (CAS 51154-06-4) is critical in peptide synthesis, whereas the parent compound’s role in exposome research highlights its niche in environmental health studies .

Méthodes De Préparation

Enzymatic Kinetic Resolution

Lipase-mediated resolution remains critical for accessing chiral intermediates. For example, Pseudomonas fluorescens lipase selectively hydrolyzes the (R)-enantiomer of racemic methyl esters, leaving the (S)-enantiomer intact. Reaction parameters such as pH (7.0–7.5), temperature (35–40°C), and solvent (tert-butyl methyl ether) optimize ee (>99%) and conversion (45–50%).

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation reduces double bonds in 2,5-dihydro-1H-pyrrole derivatives to yield saturated proline analogs. Using chiral catalysts (e.g., (R)-DTBM-Segphos), enantioselectivities of 85–90% ee are achievable.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Key Methods

| Method | Yield (%) | Enantioselectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| RCM/Alkoxycarbonylation | 65–70 | >99% ee | Moderate | Moderate (solvent use) |

| Green One-Pot | 75–80 | Racemic | High | Low (solvent-free) |

| Cyclization/Formates | 70–75 | Racemic | High | Moderate (base waste) |

Industrial-Scale Production Insights

Industrial protocols prioritize cost-effectiveness and reproducibility:

-

Catalyst recycling : Grubbs’ catalyst recovery via silica gel filtration reduces costs in RCM routes.

-

Continuous flow systems : Solvent-free one-pot reactions adapt well to flow chemistry, enhancing throughput.

-

Waste management : Alkali bases (e.g., NaH) are neutralized with CO₂ to form inert carbonates .

Q & A

Q. What are the common synthetic routes for preparing enantiomerically pure (R)- or (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid?

Enantioselective synthesis typically involves chiral auxiliaries or catalysts. For example, cyclization reactions using base-assisted conditions (e.g., KOH/EtOH) can yield the pyrroline backbone, while chiral resolution via HPLC with a cellulose-based column can isolate (R)- or (S)-enantiomers . Evidence from X-ray crystallography (e.g., centrosymmetric dimer formation via hydrogen bonding) confirms stereochemical purity .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Key methods include:

- 1H/13C NMR : To verify proton environments and carbon frameworks, as demonstrated in derivatives like methyl-substituted pyrrole-carboxylic acids (δ 11.88–13.99 ppm for NH/OH protons) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., R22(10) dimer motifs) .

- HRMS and FTIR : Confirm molecular weight (e.g., C5H7NO2, 113.11 g/mol) and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to moisture, as the carboxylic acid group may hydrolyze under humid conditions .

Advanced Research Questions

Q. How do enantiomeric differences ((R) vs. (S)) impact reactivity in peptide coupling or organocatalytic applications?

Q. How can researchers resolve contradictions in reported toxicity data (e.g., intraperitoneal LDLo vs. ambiguous carcinogenicity)?

The compound’s toxicity profile (e.g., rat LDLo: 16 mg/kg) may vary with administration route and metabolic pathways . To address discrepancies:

Q. What strategies optimize the synthesis of biologically active derivatives (e.g., antitumor or kinase inhibitors)?

- Derivatization : Introduce substituents at the pyrroline nitrogen or carboxylic acid group. For example, 3-methyl-4-(trifluoromethyl)phenyl derivatives showed 97% HPLC purity and specific NMR shifts (δ 2.56 ppm for CH3) .

- Activity screening : Use kinase inhibition assays (IC50) or tumor cell line viability tests (e.g., MTT assay) .

Q. How can computational modeling predict interaction mechanisms with biological targets?

- Molecular docking : Use the canonical SMILES (C1=CNC(=C1)C(=O)O) to model binding to enzymes like prolyl hydroxylases .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nucleophilic pyrroline nitrogen) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.